molecular formula C18H20N4O B1467305 1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine CAS No. 1353500-30-7

1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine

Cat. No.: B1467305
CAS No.: 1353500-30-7
M. Wt: 308.4 g/mol
InChI Key: LULFIGFUHYZAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to an indazole ring, which is further substituted with a morpholinyl group and an amine group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-morpholinyl-1H-indazole and benzyl chloride.

  • Reaction Conditions: The reaction involves nucleophilic substitution where benzyl chloride reacts with the indazole derivative in the presence of a base such as triethylamine.

  • Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors with precise temperature and pressure control.

  • Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency.

  • Continuous Flow: Continuous flow chemistry can be employed to improve the production rate and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the amine group to a more reduced form.

  • Substitution: Substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduced amines or amides.

  • Substitution Products: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Employed in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways: The exact pathways depend on the biological context but could involve signaling cascades or metabolic processes.

Comparison with Similar Compounds

  • 2-Benzyl-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one: A photoinitiator used in UV-curing applications.

  • 1-(4-Morpholinophenyl)-2-(dimethylamino)-2-benzyl-1-butanone: Another compound with similar structural features.

Uniqueness:

  • Functional Groups: The presence of the indazole ring and the specific substitution pattern distinguishes it from other similar compounds.

  • Applications: Its unique structure may confer distinct biological or chemical properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-benzyl-4-morpholin-4-ylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-18-17-15(21-9-11-23-12-10-21)7-4-8-16(17)22(20-18)13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULFIGFUHYZAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C(=NN3CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Reactant of Route 5
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine
Reactant of Route 6
1-Benzyl-4-(4-morpholinyl)-1H-indazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.